N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine
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Overview
Description
N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Acetylation: The chlorinated indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Glycylglycine: The acetylated indole is then coupled with glycylglycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to various biological effects . The chlorine atom at the 6-position enhances the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
6-chloroindole: A simpler indole derivative with a chlorine atom at the 6-position, used as a precursor for the synthesis of more complex compounds.
Glycylglycine: A dipeptide with similar peptide bonds but lacking the indole moiety.
Uniqueness
The presence of the chlorine atom at the 6-position further enhances its properties, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C14H14ClN3O4 |
---|---|
Molecular Weight |
323.73 g/mol |
IUPAC Name |
2-[[2-[[2-(6-chloroindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H14ClN3O4/c15-10-2-1-9-3-4-18(11(9)5-10)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22) |
InChI Key |
PDSMIVLVKOLJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)NCC(=O)O)Cl |
Origin of Product |
United States |
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